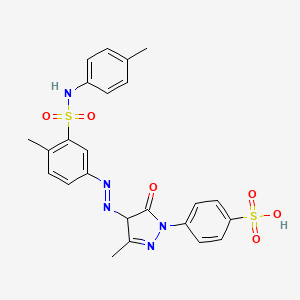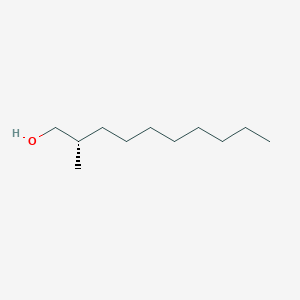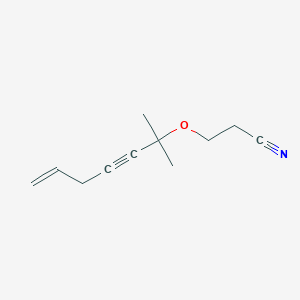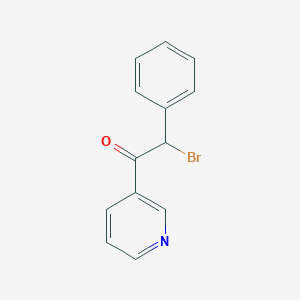![molecular formula C16H25N3O2 B14425372 N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide CAS No. 85708-00-5](/img/structure/B14425372.png)
N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a hydroxypiperidine carboxamide moiety. The compound’s distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(Diethylamino)benzaldehyde with piperidine in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to yield the desired hydroxypiperidine derivative. The final step involves the acylation of the hydroxypiperidine derivative with a suitable carboxylic acid derivative to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways and its potential use in drug development.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s diethylamino group and hydroxypiperidine moiety play crucial roles in its binding affinity and specificity. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-(Diethylamino)phenyl]-N’-phenylurea: This compound shares the diethylamino phenyl group but differs in its urea moiety.
4-(Diethylamino)benzaldehyde: A precursor in the synthesis of N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide, it contains the diethylamino phenyl group but lacks the piperidine and carboxamide functionalities.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
85708-00-5 |
|---|---|
Molekularformel |
C16H25N3O2 |
Molekulargewicht |
291.39 g/mol |
IUPAC-Name |
N-[4-(diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide |
InChI |
InChI=1S/C16H25N3O2/c1-3-18(4-2)14-10-8-13(9-11-14)17-16(21)19-12-6-5-7-15(19)20/h8-11,15,20H,3-7,12H2,1-2H3,(H,17,21) |
InChI-Schlüssel |
ZJMDSEYHRZICIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)N2CCCCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one](/img/structure/B14425301.png)

![1-[3,5-Dichloro-4-(diethylamino)phenyl]ethan-1-one](/img/structure/B14425309.png)









